Cas no 832141-55-6 (<br>10-Methyl-4,8-bis(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2',3':3,4]pyraz olo[1,5-a]pyrimidine)
![<br>10-Methyl-4,8-bis(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2',3':3,4]pyraz olo[1,5-a]pyrimidine structure](https://ja.kuujia.com/scimg/cas/832141-55-6x500.png)
<br>10-Methyl-4,8-bis(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2',3':3,4]pyraz olo[1,5-a]pyrimidine 化学的及び物理的性質
名前と識別子
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- <br>10-Methyl-4,8-bis(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2',3':3,4]pyraz olo[1,5-a]pyrimidine
- 13-methyl-6,11-bis(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,8,10,12-tetraene
- 13-methyl-6,11-bis(trifluoromethyl)-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene
- 10-methyl-4,8-bis(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine
- CS-0280693
- EN300-229925
- 832141-55-6
- STK349867
- AKOS000311417
- 13-METHYL-6,11-BIS(TRIFLUOROMETHYL)-3,7,8,10-TETRAAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1,8,10,12-TETRAENE
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- MDL: MFCD04136671
- インチ: InChI=1S/C12H10F6N4/c1-5-4-6(11(13,14)15)20-9-8(5)10-19-3-2-7(12(16,17)18)22(10)21-9/h4,7,19H,2-3H2,1H3
- InChIKey: RJFZGEUOTRWTND-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=NC2=NN3C(CCNC3=C12)C(F)(F)F)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 324.08096531Da
- どういたいしつりょう: 324.08096531Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 425
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 42.7Ų
<br>10-Methyl-4,8-bis(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2',3':3,4]pyraz olo[1,5-a]pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-229925-0.5g |
832141-55-6 | 95% | 0.5g |
$699.0 | 2024-06-20 | ||
Enamine | EN300-229925-1.0g |
832141-55-6 | 95% | 1.0g |
$728.0 | 2024-06-20 | ||
Enamine | EN300-229925-10g |
832141-55-6 | 10g |
$3131.0 | 2023-09-15 | |||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1351363-50mg |
10-Methyl-4,8-bis(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine |
832141-55-6 | 97% | 50mg |
¥14320.00 | 2024-07-28 | |
Enamine | EN300-229925-1g |
832141-55-6 | 1g |
$728.0 | 2023-09-15 | |||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1351363-100mg |
10-Methyl-4,8-bis(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine |
832141-55-6 | 97% | 100mg |
¥14976.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1351363-500mg |
10-Methyl-4,8-bis(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine |
832141-55-6 | 97% | 500mg |
¥16351.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1351363-1g |
10-Methyl-4,8-bis(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine |
832141-55-6 | 97% | 1g |
¥15698.00 | 2024-07-28 | |
Enamine | EN300-229925-0.25g |
832141-55-6 | 95% | 0.25g |
$670.0 | 2024-06-20 | ||
Enamine | EN300-229925-10.0g |
832141-55-6 | 95% | 10.0g |
$3131.0 | 2024-06-20 |
<br>10-Methyl-4,8-bis(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2',3':3,4]pyraz olo[1,5-a]pyrimidine 関連文献
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
<br>10-Methyl-4,8-bis(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2',3':3,4]pyraz olo[1,5-a]pyrimidineに関する追加情報
Introduction to 10-Methyl-4,8-bis(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine (CAS No. 832141-55-6)
10-Methyl-4,8-bis(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine, identified by its CAS number 832141-55-6, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazolopyrimidine class of molecules, which are known for their broad spectrum of biological activities and potential therapeutic applications. The presence of multiple fluorine atoms and a methyl group in its structure imparts unique electronic and steric properties, making it a promising candidate for further investigation.
The molecular framework of 10-Methyl-4,8-bis(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine consists of fused rings that create a rigid scaffold conducive to interactions with biological targets. The trifluoromethyl substituents at the 4 and 8 positions are particularly noteworthy, as they enhance the lipophilicity and metabolic stability of the molecule. These features are critical for drug-like properties such as bioavailability and resistance to enzymatic degradation. Additionally, the tetrahydropyrido core contributes to the compound's ability to engage with various binding pockets in proteins and enzymes.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic benefits. Among these, pyrazolopyrimidines have emerged as a crucial class of scaffolds due to their versatility in modulating biological pathways. Studies have demonstrated that compounds within this class can exhibit activities ranging from anti-inflammatory and antiviral to anticancer effects. The specific arrangement of atoms in 10-Methyl-4,8-bis(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine suggests that it may interact with multiple targets simultaneously, potentially leading to synergistic effects in therapeutic interventions.
One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. By leveraging computational chemistry and structure-based drug design techniques, researchers have been able to predict potential binding modes of 10-Methyl-4,8-bis(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine with various enzymes and receptors. These predictions have guided experimental efforts aimed at optimizing its pharmacological profile. For instance, modifications to the fluorine substituents have been shown to fine-tune binding affinity and selectivity.
The synthesis of 10-Methyl-4,8-bis(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine presents both challenges and opportunities for chemists. The complexity of its ring system requires sophisticated synthetic strategies to achieve high yields and purity. However, recent advances in catalytic methods and flow chemistry have made it more feasible to construct such intricate molecules efficiently. These innovations not only accelerate the discovery process but also allow for greater exploration of structural diversity.
From a biological perspective, the tetrahydropyrido moiety in this compound is particularly interesting because it can mimic natural product scaffolds that are known for their biological activity. For example, some natural products exhibit similar fused ring systems and have been shown to modulate signaling pathways involved in diseases such as cancer and neurodegeneration. By synthesizing analogs of 10-Methyl-4,8-bis(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine, researchers can explore new chemical space while drawing inspiration from nature's own drug discovery mechanisms.
Recent preclinical studies have begun to uncover the potential therapeutic applications of this compound. In particular, its ability to inhibit certain kinases has been highlighted as a promising avenue for treating cancers that rely on aberrant signaling pathways。 The trifluoromethyl groups are thought to play a key role in stabilizing interactions with these targets by increasing binding affinity through hydrophobic interactions。 Furthermore, the compound's solubility profile has been optimized through structural modifications, which is essential for formulating effective drug candidates.
The future direction of research on 10-Methyl-4,8-bis(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine will likely focus on expanding its pharmacological profile through further derivatization。 Researchers are exploring ways to enhance its selectivity for specific targets while minimizing off-target effects。 Additionally, investigating its mechanism of action will be crucial for understanding how it interacts with biological systems at a molecular level。 This knowledge could pave the way for developing combination therapies that leverage its unique properties.
In conclusion,10-Methyl-4،8-bis(trifluoromethyl)-1،2,3،4-tetrahydropyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine (CAS No. 832141-55-6) represents a significant advancement in the field of medicinal chemistry。 Its complex structure、 intriguing biological activities、 and synthetic accessibility make it a valuable tool for drug discovery。 As research continues to uncover new applications for this compound, it holds promise as a lead molecule or building block for future therapeutics. The ongoing exploration of its pharmacological potential underscores the importance of heterocyclic compounds in addressing unmet medical needs.
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